7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride is a chemical compound with the molecular formula C8H8FN3·HCl. It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 3rd position, and an amine group at the 5th position of the indazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of Substituents: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions. The amine group is typically introduced through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or hydrazines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at specific positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, N-oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The fluorine atom enhances its binding affinity and selectivity, while the amine group facilitates hydrogen bonding interactions. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-1H-indazole: Lacks the methyl and amine groups, resulting in different chemical and biological properties.
3-Methyl-1H-indazole: Lacks the fluorine and amine groups, affecting its reactivity and applications.
5-Amino-1H-indazole: Lacks the fluorine and methyl groups, leading to different binding interactions and biological activities.
Uniqueness
7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride is unique due to the specific combination of substituents on the indazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the methyl and amine groups contribute to its overall pharmacological profile .
Properties
IUPAC Name |
7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3.ClH/c1-4-6-2-5(10)3-7(9)8(6)12-11-4;/h2-3H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHYSUOYEHRSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.